Regulatory Impurity Designation: Distinct ANDA Reference Standard Identity
The (2S)-enantiomer (CAS 135097-23-3) is unequivocally registered as a saxagliptin-specific impurity — Saxagliptin Impurity 44 — on authoritative chemical catalogues, whereas the racemic DL-mixture (CAS 125347-83-3) is categorised separately as Saxagliptin Impurity 46 . These two CAS-indexed substances are not synonymous: the first is a single enantiomer, the second is an equimolar mixture of (2S)- and (2R)-enantiomers . Regulatory guidelines for ANDA submissions require impurity reference standards to match the exact stereochemical identity of the process-related impurity observed in the drug substance . Consequently, CAS 125347-83-3 cannot substitute for CAS 135097-23-3 in a validated impurity method, because the co-eluting (2R)-enantiomer would mask or distort the quantification of the target (2S)-impurity.
| Evidence Dimension | Regulatory impurity designation (Saxagliptin) |
|---|---|
| Target Compound Data | Saxagliptin Impurity 44 (CAS 135097-23-3), single (2S)-enantiomer |
| Comparator Or Baseline | Saxagliptin Impurity 46 (CAS 125347-83-3), racemic DL-mixture |
| Quantified Difference | Mutually exclusive CAS registry numbers; distinct impurity codes; only CAS 135097-23-3 provides enantiomerically resolved reference standard for chromatographic method validation |
| Conditions | Pharmaceutical impurity reference standard designation per chemical supplier catalogues; relevant to ANDA/DMF regulatory submissions |
Why This Matters
Procurement of the correct CAS-indexed impurity standard is a binary regulatory requirement: using the racemate (CAS 125347-83-3) in place of the single enantiomer (CAS 135097-23-3) would invalidate the analytical method and risk ANDA rejection.
